molecular formula C19H22N2O5S B3979074 N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide

Cat. No. B3979074
M. Wt: 390.5 g/mol
InChI Key: ZRBMVJIKEOJJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide, also known as MSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSP is a small molecule inhibitor that has been shown to target a specific protein, which is involved in various cellular processes.

Mechanism of Action

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide inhibits the activity of NHE1 by binding to a specific site on the protein. NHE1 is responsible for regulating the pH in cells by exchanging sodium ions for hydrogen ions. Inhibition of NHE1 leads to an increase in intracellular acidity, which has been shown to suppress cancer cell growth and reduce inflammation.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to be specific for NHE1, which reduces the likelihood of off-target effects. However, this compound has limitations for lab experiments as well. It has poor solubility in water, which can limit its use in certain assays. In addition, this compound has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.

Future Directions

For research include optimizing the synthesis method of N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide and investigating its potential in combination with other therapies.

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has been shown to inhibit the activity of a protein called NHE1, which is involved in regulating pH in cells. Inhibition of NHE1 has been linked to the suppression of cancer cell growth and the reduction of inflammation.

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-15(26-17-5-3-2-4-6-17)19(22)20-16-7-9-18(10-8-16)27(23,24)21-11-13-25-14-12-21/h2-10,15H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBMVJIKEOJJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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